6-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol
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Overview
Description
6-({[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]IMINO}METHYL)-2-BROMO-3,4-DIMETHYLPHENOL is a complex organic compound that features a benzothiazole moiety, a brominated phenol, and an imine linkage
Preparation Methods
The synthesis of 6-({[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]IMINO}METHYL)-2-BROMO-3,4-DIMETHYLPHENOL typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Bromination: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Imine Formation: The final step involves the condensation of the brominated phenol with 4-(1,3-benzothiazol-2-yl)-3-hydroxybenzaldehyde under basic conditions to form the imine linkage
Chemical Reactions Analysis
6-({[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]IMINO}METHYL)-2-BROMO-3,4-DIMETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications
Mechanism of Action
The mechanism of action of 6-({[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]IMINO}METHYL)-2-BROMO-3,4-DIMETHYLPHENOL involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds include:
2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL: This compound shares the benzothiazole and imine linkage but lacks the bromine and dimethyl groups.
4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINE: This compound has a similar benzothiazole structure but differs in the substitution pattern on the phenyl ring
The uniqueness of 6-({[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]IMINO}METHYL)-2-BROMO-3,4-DIMETHYLPHENOL lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN2O2S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
6-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-2-bromo-3,4-dimethylphenol |
InChI |
InChI=1S/C22H17BrN2O2S/c1-12-9-14(21(27)20(23)13(12)2)11-24-15-7-8-16(18(26)10-15)22-25-17-5-3-4-6-19(17)28-22/h3-11,26-27H,1-2H3 |
InChI Key |
BDCBQXZGIMCMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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